molecular formula C16H20O2 B14400870 Ethyl 3-(2-phenylethenyl)hex-5-enoate CAS No. 87995-28-6

Ethyl 3-(2-phenylethenyl)hex-5-enoate

Cat. No.: B14400870
CAS No.: 87995-28-6
M. Wt: 244.33 g/mol
InChI Key: NFUSFPUJGLUQFK-UHFFFAOYSA-N
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Description

Ethyl 3-(2-phenylethenyl)hex-5-enoate is an α,β-unsaturated ester characterized by a hex-5-enoate backbone substituted with a 2-phenylethenyl group at the third carbon. This compound features a conjugated system due to the ethenyl linkage, which may influence its reactivity and biological activity. Its structural complexity—combining an ester, conjugated alkene, and aromatic moiety—makes it a candidate for diverse applications, including pharmaceuticals or flavor/fragrance industries.

Properties

CAS No.

87995-28-6

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

ethyl 3-(2-phenylethenyl)hex-5-enoate

InChI

InChI=1S/C16H20O2/c1-3-8-15(13-16(17)18-4-2)12-11-14-9-6-5-7-10-14/h3,5-7,9-12,15H,1,4,8,13H2,2H3

InChI Key

NFUSFPUJGLUQFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC=C)C=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-phenylethenyl)hex-5-enoate typically involves the alkylation of enolate ions. One common method is the reaction of ethyl acetoacetate with an appropriate alkyl halide under basic conditions. The enolate ion, formed by deprotonation of ethyl acetoacetate with a strong base like sodium ethoxide, reacts with the alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-phenylethenyl)hex-5-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(2-phenylethenyl)hex-5-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-phenylethenyl)hex-5-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form carboxylic acids and alcohols, which can further participate in biochemical pathways. The alkene group can undergo addition reactions, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of Ethyl 3-(2-phenylethenyl)hex-5-enoate and structurally related esters is summarized in Table 1.

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity Synthesis Method
This compound C₁₆H₂₀O₂ 244.33 Ester, α,β-unsaturated ethenyl, phenyl Not explicitly reported; natural isolate Reflux with hydroxylamine (analogous)
Ethyl 5-hexenoate C₈H₁₄O₂ 142.20 Ester, terminal alkene Flavor/fragrance precursor Esterification of hex-5-enoic acid
Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate C₂₀H₁₆BrNO₂ 382.24 Ester, bromoquinoline, phenylethenyl Not reported; structural focus Crystallization from ethanol
4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzenesulfonamide C₂₃H₁₉N₃O₄S 433.48 Quinazolinone, sulfonamide, phenylethenyl COX-2 inhibition (47.1% at 20 μM) Multi-step organic synthesis

Key Observations:

  • Conjugation Effects: this compound shares a conjugated ethenyl-phenyl system with the quinoline derivative and the quinazolinone sulfonamide . This conjugation may enhance UV stability or electrophilic reactivity.
  • Synthetic Complexity: The target compound is less synthetically complex than the bromoquinoline ester or the sulfonamide-quinazolinone hybrid , which require multi-step protocols.

Physicochemical Properties

  • Molecular Weight: this compound (244.33 g/mol) is intermediate in size compared to simpler analogs like Ethyl 5-hexenoate (142.20 g/mol) and bulkier derivatives like the bromoquinoline ester (382.24 g/mol) .

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